molecular formula C10H6Cl2N2O2 B12613332 5,7-Dichloro-8-hydroxyquinoline-2-carboxamide CAS No. 648896-82-6

5,7-Dichloro-8-hydroxyquinoline-2-carboxamide

Cat. No.: B12613332
CAS No.: 648896-82-6
M. Wt: 257.07 g/mol
InChI Key: IMKRTCWQOQIIHU-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-hydroxyquinoline-2-carboxamide is a synthetic compound known for its antibacterial properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has been used in various applications, particularly in the treatment of skin conditions like dandruff and seborrhoeic dermatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-hydroxyquinoline-2-carboxamide typically involves the chlorination of quinolin-8-olThe reaction mixture is then poured into 1 liter of water, resulting in the precipitation of the product, which is filtered and recrystallized from 200 milliliters of acetone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-hydroxyquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group, potentially forming quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5,7-Dichloro-8-hydroxyquinoline-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-hydroxyquinoline-2-carboxamide involves its ability to bind metal ions, particularly copper and zinc. This binding disrupts metal ion homeostasis within microbial cells, leading to their death. The compound acts as a metal ionophore, facilitating the accumulation of metal ions inside cells, which can trigger apoptosis in certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-8-hydroxyquinoline-2-carboxamide is unique due to its carboxamide group, which can influence its solubility, reactivity, and biological activity. This structural difference can result in distinct pharmacological properties compared to its analogs.

Properties

CAS No.

648896-82-6

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

5,7-dichloro-8-hydroxyquinoline-2-carboxamide

InChI

InChI=1S/C10H6Cl2N2O2/c11-5-3-6(12)9(15)8-4(5)1-2-7(14-8)10(13)16/h1-3,15H,(H2,13,16)

InChI Key

IMKRTCWQOQIIHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=C2O)Cl)Cl)C(=O)N

Origin of Product

United States

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